molecular formula C20H21NO3 B5132208 8-[3-(3-ethoxyphenoxy)propoxy]quinoline

8-[3-(3-ethoxyphenoxy)propoxy]quinoline

Cat. No.: B5132208
M. Wt: 323.4 g/mol
InChI Key: QCEFQDATMRUYMG-UHFFFAOYSA-N
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Description

8-[3-(3-ethoxyphenoxy)propoxy]quinoline is a quinoline derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(3-ethoxyphenoxy)propoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 3-(3-ethoxyphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[3-(3-ethoxyphenoxy)propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The ethoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 8-[3-(3-ethoxyphenoxy)propoxy]quinoline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    8-[3-(3,4-dimethylphenoxy)propoxy]quinoline: Another quinoline derivative with similar structural features.

    8-hydroxyquinoline: A well-known compound with a broad range of biological activities.

Uniqueness

8-[3-(3-ethoxyphenoxy)propoxy]quinoline is unique due to the presence of the ethoxyphenoxy group, which can impart distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-[3-(3-ethoxyphenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-22-17-9-4-10-18(15-17)23-13-6-14-24-19-11-3-7-16-8-5-12-21-20(16)19/h3-5,7-12,15H,2,6,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEFQDATMRUYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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